Cas no 2229261-39-4 (2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol)

2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol
- 2229261-39-4
- EN300-1947566
-
- インチ: 1S/C8H6F3NO3/c9-5-2-1-3-6(12(14)15)7(5)8(10,11)4-13/h1-3,13H,4H2
- InChIKey: HRUOUWRMYLXGRY-UHFFFAOYSA-N
- ほほえんだ: FC(CO)(C1C(=CC=CC=1[N+](=O)[O-])F)F
計算された属性
- せいみつぶんしりょう: 221.02997754g/mol
- どういたいしつりょう: 221.02997754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1947566-1g |
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |
2229261-39-4 | 1g |
$1214.0 | 2023-09-17 | ||
Enamine | EN300-1947566-5.0g |
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |
2229261-39-4 | 5g |
$3520.0 | 2023-05-31 | ||
Enamine | EN300-1947566-0.25g |
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |
2229261-39-4 | 0.25g |
$1117.0 | 2023-09-17 | ||
Enamine | EN300-1947566-2.5g |
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |
2229261-39-4 | 2.5g |
$2379.0 | 2023-09-17 | ||
Enamine | EN300-1947566-0.05g |
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |
2229261-39-4 | 0.05g |
$1020.0 | 2023-09-17 | ||
Enamine | EN300-1947566-10g |
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |
2229261-39-4 | 10g |
$5221.0 | 2023-09-17 | ||
Enamine | EN300-1947566-5g |
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |
2229261-39-4 | 5g |
$3520.0 | 2023-09-17 | ||
Enamine | EN300-1947566-0.5g |
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |
2229261-39-4 | 0.5g |
$1165.0 | 2023-09-17 | ||
Enamine | EN300-1947566-1.0g |
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |
2229261-39-4 | 1g |
$1214.0 | 2023-05-31 | ||
Enamine | EN300-1947566-10.0g |
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol |
2229261-39-4 | 10g |
$5221.0 | 2023-05-31 |
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-olに関する追加情報
Introduction to 2,2-Difluoro-2-(2-Fluoro-6-Nitrophenyl)ethan-1-ol (CAS No. 2229261-39-4)
2,2-Difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol, with the CAS number 2229261-39-4, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of fluoroalkyl alcohols and is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The synthesis of 2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol typically involves multi-step reactions, starting from readily available starting materials. One common approach is the nucleophilic substitution of a fluoroalkyl halide with a suitable nucleophile, followed by the introduction of the nitro group through nitration. The precise control of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.
In terms of its physical properties, 2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol is a colorless liquid at room temperature with a relatively high boiling point due to the presence of multiple polar functional groups. It exhibits good solubility in organic solvents such as dichloromethane and acetonitrile but has limited solubility in water. These properties make it suitable for use in various chemical reactions and processes where solubility and reactivity are critical factors.
The chemical reactivity of 2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol is primarily influenced by its functional groups. The hydroxyl group can participate in nucleophilic substitution reactions, esterification, and ether formation. The fluorine atoms contribute to the compound's stability and can enhance its lipophilicity, which is beneficial for applications in drug design. The nitro group can be reduced to an amino group under appropriate conditions, opening up further synthetic possibilities. These reactive functionalities make 2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol a versatile building block for the synthesis of bioactive molecules.
In medicinal chemistry, 2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol has shown promise as an intermediate in the development of novel pharmaceuticals. Its unique structure allows for the design of compounds with improved pharmacokinetic properties, such as enhanced bioavailability and reduced toxicity. Recent studies have explored its potential as a scaffold for antiviral agents, particularly against RNA viruses like influenza and coronaviruses. The presence of fluorine atoms can improve the metabolic stability of these compounds, making them more effective in vivo.
Beyond medicinal applications, 2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol has also found use in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. These complexes can be used in catalytic processes or as precursors for the synthesis of metal-containing materials with unique electronic or magnetic properties. Additionally, the compound's high thermal stability and low volatility make it suitable for use in high-performance coatings and adhesives.
The environmental impact of 2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol is an important consideration in its industrial application. While it is not classified as a hazardous substance under current regulations, its production and disposal should be managed carefully to minimize any potential environmental impact. Green chemistry principles are increasingly being applied to ensure that the synthesis and use of this compound are sustainable and environmentally friendly.
In conclusion, 2,2-difluoro-2-(2-fluoro-6-nitrophenyl)ethan-1-ol (CAS No. 2299875) is a versatile compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure provides opportunities for the development of novel pharmaceuticals and advanced materials. Ongoing research continues to uncover new uses and improve synthetic methods for this important molecule.
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